![molecular formula C7H13N3O B13965097 8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane CAS No. 90049-31-3](/img/structure/B13965097.png)
8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-3-nitroso-3,8-diazabicyclo[321]octane is a bicyclic compound that belongs to the family of diazabicyclo compounds This compound is characterized by its unique structure, which includes a nitroso group and a methyl group attached to the diazabicyclo[321]octane scaffold
Vorbereitungsmethoden
The synthesis of 8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the reaction of 8-methyl-3,8-diazabicyclo[3.2.1]octane with nitrosating agents under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or acetonitrile and is carried out at low temperatures to ensure the stability of the nitroso group. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.
Analyse Chemischer Reaktionen
8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with halides and other nucleophiles. Major products formed from these reactions include 8-methyl-3,8-diazabicyclo[3.2.1]octane derivatives with different functional groups attached to the nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, the compound has shown potential as a nematicidal agent, exhibiting activity against certain nematodes. In medicine, research is ongoing to explore its potential as a therapeutic agent for various diseases. Additionally, the compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitroso group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane can be compared with other similar compounds, such as 8-methyl-3,8-diazabicyclo[3.2.1]octane and 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane. These compounds share a similar bicyclic structure but differ in the functional groups attached to the nitrogen atoms. The presence of the nitroso group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
90049-31-3 |
|---|---|
Molekularformel |
C7H13N3O |
Molekulargewicht |
155.20 g/mol |
IUPAC-Name |
8-methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H13N3O/c1-9-6-2-3-7(9)5-10(4-6)8-11/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
MGTOEYQUEYVZEE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCC1CN(C2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


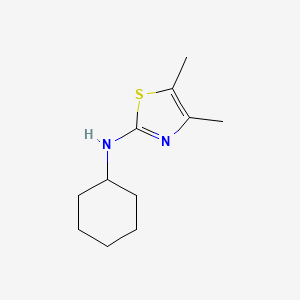
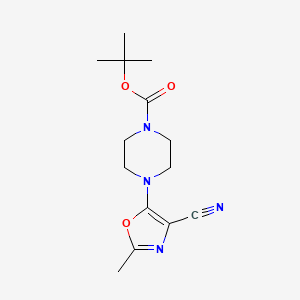

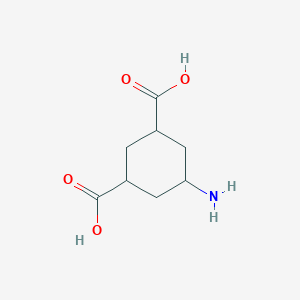
![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
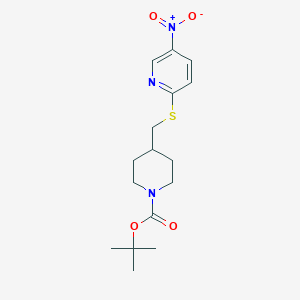
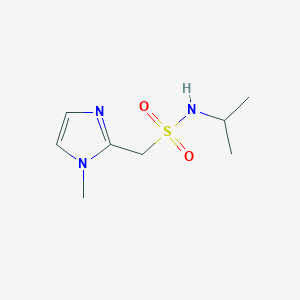

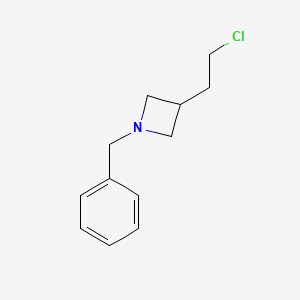
![2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde](/img/structure/B13965070.png)
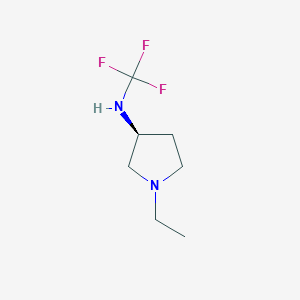


![tert-Butyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13965086.png)
